Dotap
CAS No.: 113669-21-9
Cat. No.: VC20885342
Molecular Formula: C42H80NO4+
Molecular Weight: 663.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113669-21-9 |
---|---|
Molecular Formula | C42H80NO4+ |
Molecular Weight | 663.1 g/mol |
IUPAC Name | 2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium |
Standard InChI | InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21- |
Standard InChI Key | KWVJHCQQUFDPLU-YEUCEMRASA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Introduction
Chemical Structure and Properties
DOTAP is a di-chain, or gemini, cationic surfactant characterized by its quaternary ammonium headgroup connected to two oleic acid tails through ester linkages. This unique structure provides DOTAP with its distinctive properties and functionality .
The compound exists in different salt forms, with the two most common being:
Property | DOTAP Chloride | DOTAP Methyl Sulfate |
---|---|---|
Molecular Formula | C₄₂H₈₀ClNO₄ | C₄₂H₈₀NO₄·CH₃O₄S |
Molecular Weight | 698.54 g/mol | 774.19 g/mol |
CAS Number | 132172-61-3 | 144189-73-1 |
Appearance | White to off-white solid | White to off-white solid |
Storage Temperature | -20°C | 2-8°C |
Physical Form | Solid | Buffered aqueous suspension |
The physical characteristics of DOTAP include a density of 1.11 g/cm³ and a generally clear to hazy colorless or faint yellow appearance when in solution . These properties make it suitable for various biomedical applications, particularly those requiring lipid-based delivery systems.
Enantiomeric Forms
An important characteristic of DOTAP is its chirality. Commercial DOTAP is typically available as a racemic mixture of two enantiomers: (R)-DOTAP and (S)-DOTAP. Research has demonstrated that these enantiomers exhibit different biological activities, particularly as adjuvants in vaccine formulations .
Studies comparing the adjuvant activity of these enantiomers in cancer vaccine models have shown that (R)-DOTAP induces stronger tumor regression and more robust CD8+ T-cell responses compared to its (S) counterpart. This enantiospecific activity has led to increased interest in using purified (R)-DOTAP for immunotherapeutic applications .
Synthesis and Production
Synthetic Methods
The synthesis of DOTAP varies depending on its intended application:
For materials intended for transfection and research purposes, DOTAP is prepared from high-purity oleic acid to ensure consistent properties. This process involves the di-esterification of 2,3-epoxypropyltrimethylammoniumchloride (EPTAC) with oleic acid .
In contrast, the commercial DOTAP used in fabric softeners is produced through the di-esterification of EPTAC with partially hydrogenated palm oil, resulting in a mixture of fatty acid tails including palmitic (C16), stearic (C18), oleic (C18), and linoleic (C18) acids. In these commercial formulations, the saturated di-stearate compound tends to be the predominant component .
Formulation Methods
Two primary methods are employed for preparing DOTAP liposomes for research and therapeutic applications:
-
Lipid Film Hydration and Extrusion: This traditional approach involves forming a lipid film followed by hydration and extrusion to create uniform liposomes. This method is widely used due to its simplicity, scalability, and minimal equipment requirements .
-
Microfluidics-Based Preparation: This advanced technique utilizes continuous flow and rapid micromixing to produce liposomes with narrower size distributions. The procedure offers enhanced control over particle formation, greater yields, improved reproducibility, and easier scalability compared to traditional methods .
Recent research has demonstrated that DOTAP nanoparticles prepared using microfluidic methods (DOTAP-Nano) induced significantly stronger CD4+ and CD8+ T-cell responses than conventionally prepared liposomal DOTAP (DOTAP-Lipo), highlighting the importance of the preparation method on biological activity .
Applications in Gene Delivery and Transfection
One of the most significant applications of DOTAP is as a transfection agent for delivering nucleic acids into cells. DOTAP forms cationic liposomes that can interact with negatively charged DNA, RNA, oligonucleotides, and other molecules to create complexes (lipoplexes) that facilitate cellular uptake .
Mechanism of Action
The positively charged quaternary ammonium headgroup of DOTAP interacts electrostatically with the negatively charged phosphate groups of nucleic acids, encapsulating them and protecting them from degradation. When these complexes encounter cell membranes, they facilitate endocytosis, allowing the genetic material to enter the cell .
DOTAP also aids in endosomal escape through the proton sponge effect, enabling the delivered nucleic acids to reach their intended cellular targets. This mechanism makes DOTAP particularly effective for:
-
Transfection of DNA including yeast artificial chromosomes (YACs)
-
Delivery of RNA and oligonucleotides
-
Transfer of ribonucleoprotein complexes
Optimization of Transfection Efficiency
Research has focused on optimizing DOTAP formulations to enhance transfection efficiency. Studies have shown that incorporating additional lipids into DOTAP systems can significantly improve performance. For example, DOTAP-modified formulations using synthetic amino acid-based cationic lipids have demonstrated enhanced gene delivery capabilities compared to standard formulations .
One study reported that optimized lipid-DNA complexes of DOTAP-incorporated formulations (particularly one designated as DtCTTD) displayed superior transfection capabilities in prostate cancer (PC3) and lung cancer (A549) cell lines when compared to widely used commercial transfection reagents like Lipofectamine .
Role in Vaccine Development
Adjuvant Properties
DOTAP has emerged as a valuable component in vaccine formulations, particularly as an adjuvant to enhance immune responses. Research has demonstrated that DOTAP can effectively activate dendritic cells and stimulate antigen-specific T-cell responses, making it useful for both prophylactic and therapeutic vaccines .
Studies examining DOTAP's adjuvant activity have shown that it can induce strong CD4+ and CD8+ T-cell responses when administered with antigens. This activity is particularly pronounced with the (R)-DOTAP enantiomer, which has demonstrated superior efficacy in stimulating anti-tumor immune responses compared to the (S) enantiomer .
Combination with Immunostimulatory Molecules
A study examining various combinations reported that DOTAP nanoparticles plus D35 induced detectable T-cell responses even with relatively low doses of antigen (as little as 1 μg), demonstrating the potency of this adjuvant combination .
Application in Cancer Immunotherapy
DOTAP, particularly (R)-DOTAP, has shown considerable promise as an adjuvant in cancer immunotherapies. In murine cervical cancer models, (R)-DOTAP formulated with HPV16 E7 peptide demonstrated dose-dependent tumor regression, supported by enhanced CD8+ T-cell responses and increased tumor-infiltrating lymphocytes .
A phase I clinical trial of an R-DOTAP HPV16 peptide formulation reported induction of strong HPV-specific CD8+ cytolytic T-cells without associated systemic toxicities, suggesting a favorable efficacy and safety profile for clinical applications .
Structural Characteristics and Interactions
Counterion Effects
The counterion associated with DOTAP significantly affects its properties and behavior. X-ray and neutron diffraction studies have revealed that different counterions, such as chloride (Cl-) and iodide (I-), alter the hydration properties of the DOTAP headgroup .
Membrane Interactions
As a cationic lipid, DOTAP influences the properties of liposomal membranes in several ways:
-
Particle Size Modulation: The concentration of DOTAP affects the size of liposomes, with higher concentrations generally resulting in smaller particles. This is thought to be due to DOTAP-induced changes at the membrane interface that facilitate electrostatic interactions in the polar head region .
-
Surface Charge Alteration: DOTAP confers a positive charge to liposomes, which influences their interaction with negatively charged cell membranes and molecules .
-
Membrane Fluidity Enhancement: Studies indicate that adding DOTAP can increase the fluidity of liposome membranes, as evidenced by increased calcein release in formulations with higher DOTAP content .
DOTAP Liposome Formulations
Various DOTAP liposomal formulations have been developed for specific applications, often combining DOTAP with other lipids to optimize performance. The table below presents common DOTAP liposome compositions:
Liposome Composition | Molar Ratio | Size | Application |
---|---|---|---|
DOTAP/DOPC | 50/50 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 40/60 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 30/70 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 20/80 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 10/90 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 5/95 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 2/98 | 100 nm | DNA/RNA delivery |
DOTAP/DOPC | 0.5/99.5 | 100 nm | DNA/RNA delivery |
These formulations offer varying levels of transfection efficiency, stability, and cellular compatibility depending on the DOTAP concentration .
Applications in Drug Delivery
Beyond nucleic acid delivery, DOTAP liposomes serve as effective carriers for various therapeutic compounds:
-
Versatile Encapsulation: DOTAP liposomes can encapsulate both hydrophobic drugs within their lipid bilayer membrane and hydrophilic drugs within their aqueous interior .
-
Enhanced Cellular Uptake: The positive surface charge of DOTAP liposomes facilitates interaction with negatively charged cell membranes, potentially increasing the efficacy of delivered drugs .
-
Cancer Therapy Applications: Research has shown that adding DOTAP to liposomes can increase their cytotoxicity against cancer cells, such as HepG2 cells, suggesting potential applications in targeted cancer therapy .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H331 | Toxic if inhaled |
H336 | May cause drowsiness or dizziness |
H351 | Suspected of causing cancer |
H361d | Suspected of damaging the unborn child |
H372 | Causes damage to organs through prolonged or repeated exposure |
These hazards necessitate appropriate precautions in handling and use .
Cytotoxicity
While DOTAP has been described as a gentle transfection agent compared to some alternatives, it still exhibits concentration-dependent cytotoxicity that must be considered in formulation design. Research suggests that optimizing DOTAP concentration and combining it with other lipids can help mitigate these effects .
Recent Advances and Future Directions
Recent research has expanded our understanding of DOTAP and opened new avenues for its application:
-
Microfluidic Preparation Techniques: Advanced preparation methods have improved the quality and performance of DOTAP nanoparticles, particularly for vaccine applications .
-
Enantiopure Formulations: The recognition of differential activity between DOTAP enantiomers has led to increased interest in using enantiopure preparations, particularly (R)-DOTAP, for specific applications .
-
mRNA Vaccine Applications: DOTAP has been utilized in the development of mRNA-based vaccines, including those for COVID-19, highlighting its relevance in contemporary vaccine technology .
-
Combination Therapeutics: Research exploring various combinations of DOTAP with other lipids, adjuvants, and therapeutic agents continues to expand the potential applications of this versatile compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume